Trilaciclib

Übersicht

Beschreibung

Trilaciclib, das unter dem Markennamen Cosela vertrieben wird, ist ein Medikament, das hauptsächlich zur Reduzierung der Häufigkeit von durch Chemotherapie induzierter Knochenmarksuppression eingesetzt wird. Es ist ein Cyclin-abhängiger Kinase (CDK)-Inhibitor, der speziell auf CDK4 und CDK6 abzielt. This compound wurde erstmals im Februar 2021 in den Vereinigten Staaten für die medizinische Verwendung zugelassen .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Schritte. Eine Methode umfasst die folgenden Schritte :

Oxidation: Eine Verbindung der Formel (VII) wird oxidiert, um eine Verbindung der Formel (VI-1) oder (VI-2) zu erhalten. Häufig verwendete Oxidationsmittel umfassen Oxon, Wasserstoffperoxid, meta-Chlorperoxybenzoesäure, Natriumhypochlorit und Natriumchlorit.

Reaktion mit starker Base: Die Verbindung der Formel (V) reagiert mit der Verbindung der Formel (VI-1) oder (VI-2) unter einer starken Base, um eine Verbindung der Formel (IV) zu erhalten. Hexamethyldisilazan von Alkalimetallen wird in diesem Schritt häufig verwendet.

Intramolekulare Cyclisierung: Die Verbindung der Formel (IV) unterliegt einer intramolekularen Cyclisierung in Gegenwart einer Base, um eine Verbindung der Formel (III) zu erhalten. Basen wie Lithiumhydroxid, Natriumhydroxid und Magnesiumhydroxid werden häufig verwendet.

Aktivierung der Hydroxylgruppe: Die Hydroxylgruppe der Verbindung der Formel (III) wird aktiviert, um zu einer Abgangsgruppe zu werden, was zu einer Verbindung der Formel (II) führt.

Reduktive Eliminierung: Die Verbindung der Formel (II) unterliegt einer reduktiven Eliminierung, um this compound der Formel (I) zu erhalten.

Vorbereitungsmethoden

The preparation of trilaciclib involves several synthetic steps. One method includes the following steps :

Oxidation: A compound of formula (VII) is oxidized to afford a compound of formula (VI-1) or (VI-2). Common oxidizing agents used include oxone, hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium hypochlorite, and sodium chlorite.

Reaction with Strong Alkali: The compound of formula (V) reacts with the compound of formula (VI-1) or (VI-2) under a strong alkali to afford a compound of formula (IV). Alkali metal hexamethyldisilazane is often used in this step.

Intramolecular Cyclization: The compound of formula (IV) undergoes intramolecular cyclization in the presence of a base to afford a compound of formula (III). Bases such as lithium hydroxide, sodium hydroxide, and magnesium hydroxide are commonly used.

Activation of Hydroxyl Group: The hydroxyl group of the compound of formula (III) is activated to become a leaving group, resulting in a compound of formula (II).

Reductive Elimination: The compound of formula (II) undergoes reductive elimination to afford this compound of formula (I).

Analyse Chemischer Reaktionen

Trilaciclib unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Myelosuppression

Trilaciclib has been primarily studied for its role in mitigating CIM in ES-SCLC patients. Clinical trials have demonstrated that it significantly reduces the occurrence of severe neutropenia and other myelosuppressive hematologic adverse events (HAEs) compared to historical controls.

Key Findings:

- Reduction in Grade ≥ 3 Myelosuppressive HAEs : In this compound cohorts, the prevalence of single lineage grade ≥ 3 HAEs was 40.5%, compared to 58.8% in non-trilaciclib cohorts .

- Healthcare Utilization : Patients receiving this compound had lower rates of cytopenia-related healthcare utilization, suggesting improved management of chemotherapy side effects .

Combination Therapies

This compound is being investigated in combination with various chemotherapeutic regimens and immunotherapies.

Notable Studies:

- PRESERVE 1 Trial : Although this trial was terminated due to disappointing anti-tumor efficacy results in metastatic colorectal cancer (mCRC), it showed that this compound significantly reduced severe neutropenia (20% vs. 1% with placebo) and diarrhea rates .

- Triple-Negative Breast Cancer : In a Phase II trial, patients receiving this compound prior to sacituzumab experienced a 50% reduction in adverse events like neutropenia and anemia .

Broader Oncology Applications

Ongoing research is exploring this compound's potential in other malignancies beyond ES-SCLC, including breast cancer and colorectal cancer.

Emerging Applications:

- Hematopoietic Stem Cell Transplantation : Investigations are underway to assess this compound's role in protecting bone marrow during stem cell transplants .

- Radiation Therapy : Studies are evaluating its protective effects against radiation-induced myelosuppression .

Efficacy and Safety Profile

This compound has shown a favorable safety profile across various studies, with no significant negative impact on overall survival or progression-free survival compared to control groups. The drug's ability to reduce myelosuppressive events while maintaining treatment efficacy makes it a valuable addition to supportive care in oncology.

Summary of Clinical Trials

Wirkmechanismus

Trilaciclib exerts its effects by inhibiting CDK4 and CDK6, which are enzymes involved in cell cycle progression. By inhibiting these kinases, this compound induces a transient, reversible G1 cell cycle arrest of proliferating hematopoietic stem and progenitor cells in the bone marrow . This protects the cells from damage during chemotherapy, thereby reducing the incidence of chemotherapy-induced myelosuppression . This compound specifically targets CDK4 at a concentration of 1 nmol/L and CDK5 at 4 nmol/L .

Vergleich Mit ähnlichen Verbindungen

Trilaciclib gehört zu einer Klasse von CDK4/6-Inhibitoren, zu denen Verbindungen wie Palbociclib, Ribociclib und Abemaciclib gehören . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Selektivität, Pharmakokinetik und klinischen Anwendung. This compound ist einzigartig in seiner dualen Rolle bei der Zellzyklusregulation und Myeloprotektion, was es besonders wertvoll macht, um durch Chemotherapie induzierte Myelosuppression zu reduzieren .

Ähnliche Verbindungen

Biologische Aktivität

Trilaciclib, a first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is primarily designed to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression (CIM). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for patient care.

This compound exerts its effects by transiently arresting HSPCs in the G1 phase of the cell cycle. This action is crucial as it prevents the proliferation of these cells in the presence of cytotoxic chemotherapy, thereby safeguarding multiple blood cell lineages from damage. The compound inhibits CDK4 and CDK6, which are vital for cell cycle progression. By doing so, this compound not only protects HSPCs but also enhances immune function, potentially improving patient outcomes during subsequent therapies.

Phase 2 Trials

Numerous clinical trials have evaluated the efficacy of this compound in various cancer types. Below is a summary of notable findings:

Real-World Outcomes

Recent real-world studies have corroborated the clinical trial findings, demonstrating that this compound effectively reduces myelosuppressive adverse events and healthcare utilization:

- A literature review indicated that patients receiving this compound had a lower prevalence of grade ≥ 3 myelosuppressive hematological adverse events (HAEs) compared to historical controls: 40.5% vs. 58.8% for any lineage .

- In a cohort study, patients treated with this compound exhibited a numerically higher survival rate at six months (84.1%) compared to those not treated with this compound (72.3%) .

Case Studies

Several case studies have illustrated the benefits of this compound:

- Case Study: ES-SCLC Patient

- A 65-year-old male with extensive-stage SCLC received this compound prior to chemotherapy. Post-treatment evaluations showed no significant neutropenia or anemia, allowing for uninterrupted chemotherapy cycles.

- Case Study: mTNBC Patient

- A 50-year-old female with mTNBC treated with this compound demonstrated enhanced immune responses, evidenced by increased circulating activated T cells and improved disease control.

Safety Profile

This compound has shown a favorable safety profile across various studies. Common adverse events include mild to moderate infusion reactions and transient increases in liver enzymes. Importantly, there were no significant differences in serious adverse events between this compound and placebo groups in several trials.

Eigenschaften

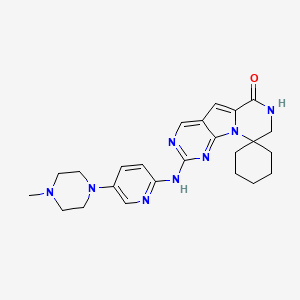

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGKHKMBHVFCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337125 | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |

| Record name | Trilaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1374743-00-6 | |

| Record name | Trilaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRILACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.